molecular formula C7H7IN2O2 B2887094 Methyl 4-amino-5-iodo-pyridine-2-carboxylate CAS No. 2089150-47-8

Methyl 4-amino-5-iodo-pyridine-2-carboxylate

Cat. No.: B2887094
CAS No.: 2089150-47-8
M. Wt: 278.049
InChI Key: WQHFLXWXQOIXKN-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-iodo-pyridine-2-carboxylate is a chemical compound with the molecular formula C7H7IN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 4-position, an iodine atom at the 5-position, and a carboxylate ester group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-iodo-pyridine-2-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 4-amino-2-carboxypyridine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting 4-amino-5-iodo-2-carboxypyridine is then esterified using methanol and an acid catalyst to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-iodo-pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile can yield an amino-substituted pyridine derivative.

    Oxidation and Reduction: Oxidation can yield nitro or nitroso derivatives, while reduction can yield amine derivatives.

    Ester Hydrolysis: Hydrolysis yields 4-amino-5-iodo-pyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 4-amino-5-iodo-pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-iodo-pyridine-2-carboxylate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing molecular interactions. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-5-bromo-pyridine-2-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 4-amino-5-chloro-pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 4-amino-5-fluoro-pyridine-2-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Methyl 4-amino-5-iodo-pyridine-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and interactions with biological targets, making it valuable in certain research applications.

Properties

IUPAC Name

methyl 4-amino-5-iodopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHFLXWXQOIXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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